4-(Tetrazol-1-yl)benzenesulfonyl fluoride
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Description
“4-(Tetrazol-1-yl)benzenesulfonyl fluoride” is a compound that contains a tetrazole ring and a benzenesulfonyl group. Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . Benzenesulfonyl fluoride is a compound with the linear formula C6H5SO2F .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached by using primary amines, orthoesters, and azides . A relatively simple method was proposed that enabled the synthesis of tetrazole, its 1-mono- and 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide .Molecular Structure Analysis
Tetrazoles possess a unique combination of properties – significant thermal stability along with high positive values of the enthalpy of formation and the highest nitrogen content among organic compounds . The nature of the tetrazole ring provides possibilities for its existence not only in the form of a neutral molecule, but as anionic and cationic derivatives .Chemical Reactions Analysis
Tetrazoles have been used in various chemical reactions. For instance, high yields of substituted 1-aryltetrazoles were obtained by using TMSA in heterocyclization reaction of the respective primary amines .Physical and Chemical Properties Analysis
Benzenesulfonyl fluoride has a refractive index of n20/D 1.492 (lit.), a boiling point of 207-208 °C (lit.), and a density of 1.333 g/mL at 25 °C (lit.) . Tetrazoles are known for their significant thermal stability .Safety and Hazards
Future Directions
Research into electrophilic species featuring a sulfur–fluorine bond, such as sulfonyl fluorides, has been invigorated recently. Sulfonyl fluorides have emerged as a functional group with diverse applications, being used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Properties
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOUBICVJEVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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